molecular formula C17H13NO5 B14285353 1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione CAS No. 133639-11-9

1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B14285353
CAS No.: 133639-11-9
M. Wt: 311.29 g/mol
InChI Key: XUWURLYNSLLWJB-UHFFFAOYSA-N
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Description

1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 3-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the phenoxy group.

Scientific Research Applications

1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. In receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2,5-dione: The parent compound, which lacks the phenoxybenzoyl group.

    3-Chloro-1-aryl pyrrolidine-2,5-diones: Compounds with different aryl groups and halogen substitutions.

    Pyrrolidine-2-one: A related compound with a different oxidation state.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.

Properties

CAS No.

133639-11-9

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-phenoxybenzoate

InChI

InChI=1S/C17H13NO5/c19-15-9-10-16(20)18(15)23-17(21)12-5-4-8-14(11-12)22-13-6-2-1-3-7-13/h1-8,11H,9-10H2

InChI Key

XUWURLYNSLLWJB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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